molecular formula C13H10O2S B177347 4-(Phenylthio)benzoic acid CAS No. 6310-24-3

4-(Phenylthio)benzoic acid

Cat. No.: B177347
CAS No.: 6310-24-3
M. Wt: 230.28 g/mol
InChI Key: WRZVDYSYXLKRNN-UHFFFAOYSA-N
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Description

4-(Phenylthio)benzoic acid is an organic compound with the molecular formula C13H10O2S. It is characterized by a benzoic acid moiety substituted with a phenylthio group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylthio)benzoic acid typically involves the reaction of methyl 4-(phenylthio)benzoate with lithium hydroxide monohydrate in a mixture of tetrahydrofuran, methanol, and water. The reaction is carried out at room temperature for about 4 hours, followed by neutralization with concentrated hydrochloric acid and extraction with ethyl acetate. The organic phase is then dried and concentrated to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes, ensuring the use of appropriate safety measures and equipment to handle the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Thiol or amine derivatives.

Mechanism of Action

Comparison with Similar Compounds

  • 4-(Phenylsulfanyl)benzoic acid
  • 4-Carboxydiphenyl thioether
  • 4-(Phenylthio)benzaldehyde

Comparison: 4-(Phenylthio)benzoic acid is unique due to its specific substitution pattern and the presence of both a carboxylic acid and a phenylthio group. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs. For example, while 4-(Phenylsulfanyl)benzoic acid shares a similar structure, the presence of the phenylthio group in this compound can lead to different reactivity and applications .

Properties

IUPAC Name

4-phenylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZVDYSYXLKRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212440
Record name 4-(Phenylthio)benzoic acid
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Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6310-24-3
Record name 4-(Phenylthio)benzoic acid
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Record name 4-(Phenylthio)benzoic acid
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Record name 4-(Phenylthio)benzoic acid
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Synthesis routes and methods I

Procedure details

The conditions to prepare Reference Example 32 c1384847 are used with 6.0 g of mercaptobenzene, 12.22 g of potassium t-butoxide and 13.15 g of 4-bromobenzoic acid to give 12.0 g of the desired product as a solid, m.p. 101°-103° C.; M+H=231.
[Compound]
Name
Example 32 c1384847
Quantity
0 (± 1) mol
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6 g
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Reaction Step Two
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12.22 g
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Quantity
13.15 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of methyl 4-(phenylthio)benzoate (5 g, 20.4 mmol), lithium hydroxide monohydrate (1.1 g, 26 mmol), tetrahydrofuran (5 mL), methanol (1 mL) and water (1 mL) was stirred at 20° C. for 4 hours. The mixture was neutralized to pH=1 with concentrated hydrochloric acid and then extracted with ethyl acetate (15 mL×3). The combined organic phase was dried by sodium sulfate, and then filtered. The filtrate was concentrated in vacuo to give 4-(phenylthio)benzoic acid as a white solid (4.5 g, 96%). LRMS (M+H+) m/z: calcd 230.04. found 230.
Quantity
5 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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